Pazufloxacin

Content Navigation

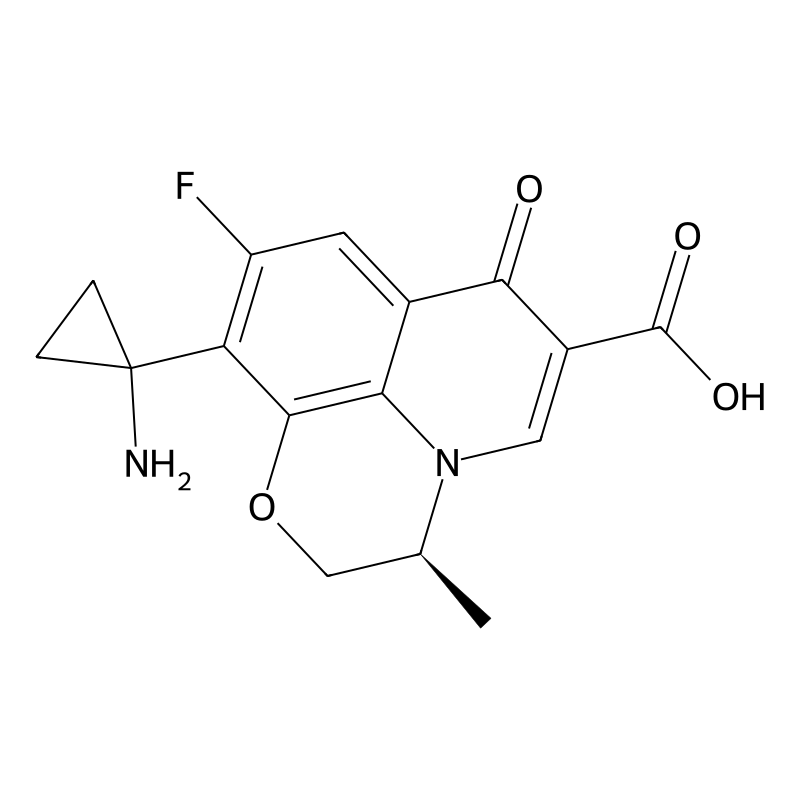

CAS Number

Product Name

IUPAC Name

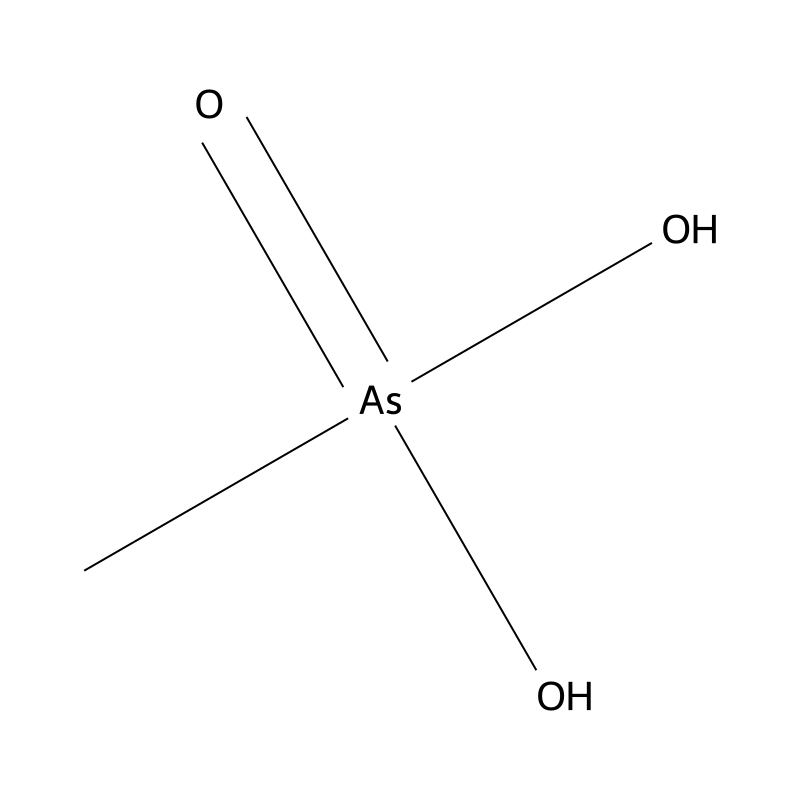

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pazufloxacin mesilate discovery and development

Drug Profile and Mechanism of Action

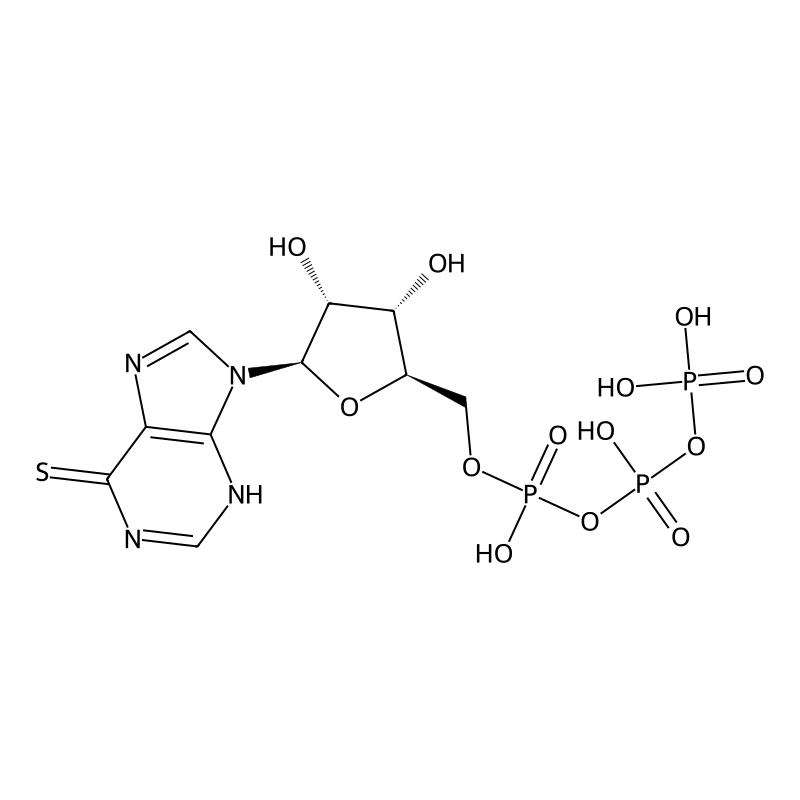

Pazufloxacin mesilate is a synthetic injectable fluoroquinolone antibiotic developed as a potent, broad-spectrum agent for severe bacterial infections [1] [2] [3]. Its chemical name is this compound methanesulfonate (CAS 163680-77-1) [3].

- Mechanism of Action: Like other fluoroquinolones, it primarily inhibits two bacterial enzymes critical for DNA replication: DNA gyrase (Topoisomerase II) and Topoisomerase IV [2]. This dual action leads to double-strand breaks in bacterial DNA, inhibiting cell division and causing cell death [2].

- Spectrum of Activity: It demonstrates potent in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria, including strains of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus [2]. It is considered more efficacious than earlier fluoroquinolones like ciprofloxacin [3].

The diagram below illustrates its primary mechanism of action.

Key Pharmacokinetic and Pharmacodynamic Data

This compound mesilate is administered intravenously, typically at 300 mg to 1000 mg infused over 30-60 minutes [1] [2]. The following tables summarize critical human pharmacokinetic data.

Table 1: Single-Dose Pharmacokinetics in Healthy Korean Volunteers (1-hour IV infusion) [4]

| Dose (mg) | Cmax (μg/mL) | AUC(0-t) (μg × h/mL) |

|---|---|---|

| 300 | 5.11 | 13.70 |

| 500 | Information Not Available | Information Not Available |

| 600 | Information Not Available | Information Not Available |

| 1000 | 18.06 | 58.60 |

Note: The study concluded that this compound does not exhibit dose proportionality over the 300-1000 mg range [4].

Table 2: Prostate Tissue Penetration in Patients (0.5-hour IV infusion) [1]

| Parameter | 500 mg Dose | 1000 mg Dose |

|---|---|---|

| Plasma Cmax (mg/L) | 18.6 | 35.4 |

| Prostate Tissue Cmax (mg/kg) | 15.7 | 24.9 |

| Tissue/Plasma Cmax Ratio | 0.82 | 0.82 |

| Plasma AUC₀–₁.₅ (mg·h/L) | 16.1 | 33.0 |

| Prostate Tissue AUC₀–₁.₅ (mg·h/L) | 12.5 | 23.5 |

| Tissue/Plasma AUC Ratio | 0.80 | 0.78 |

Key Findings:

- The drug achieves excellent tissue penetration, particularly into the prostate, supporting its use for prostatitis [1].

- It exhibits a post-antibiotic effect (PAE), suppressing bacterial growth even after drug concentration falls below the minimum inhibitory concentration (MIC) [2].

Synthesis and Formulation Methods

Several patents detail improved synthesis and formulation processes for industrial production.

Synthesis Process (CN102295652A): An improved method aims to optimize the industrial production of this compound mesilate [5]. The key steps and improvements are outlined below.

Formulation Strategies:

- Powder for Injection (CN101381372A): The process involves dissolving this compound in a solvent, adding methanesulfonic acid for salt formation, and crystallizing using a solvent like acetone, followed by vacuum drying and aseptic filling [6].

- Tablets (CN102125533B): A detailed method for film-coated tablets uses excipients like starch, magnesium stearate, and lactose. The process includes granulation, mixing, tableting, and coating, accompanied by a quality control method using liquid chromatography [7].

Key Safety and Interaction Considerations

- Adverse Effects: Common side effects include gastrointestinal disturbances and central nervous system effects like headache and dizziness. Serious but less common risks include tendonitis, peripheral neuropathy, and QT interval prolongation [2].

- Drug Interactions:

- NSAIDs: May increase CNS stimulation and seizure risk [2].

- Antacids & Cations: Magnesium/aluminum antacids, sucralfate, and iron supplements can reduce absorption [2].

- Anticoagulants: May enhance effects of warfarin [2].

- QT-Prolonging Agents: Caution with co-administration of other drugs that prolong QT interval [2].

References

- 1. Clinical pharmacokinetics and pharmacodynamic target ... [sciencedirect.com]

- 2. What is this compound Mesilate used for? [synapse.patsnap.com]

- 3. Mesylate | CAS 163680-77-1 | SCBT - Santa Cruz... This compound [scbt.com]

- 4. Single-dose Pharmacokinetics and Dose Proportionality of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement method for this compound mesylate synthesis ... [patents.google.com]

- 6. This compound mesylate and preparation method of powder ... [patents.google.com]

- 7. This compound mesylate tablet and preparation method and ... [patents.google.com]

Pazufloxacin pharmacological properties

Core Pharmacological Properties

The table below summarizes the fundamental pharmacological data for Pazufloxacin Mesilate.

| Property | Details | Reference |

|---|---|---|

| Drug Class | Fluoroquinolone antibacterial agent | [1] [2] [3] |

| Mechanism of Action | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV | [2] [3] |

| Primary Targets | Enzymes essential for DNA replication, transcription, and repair | [2] |

| Administration | Intravenous infusion (over 30-60 minutes) | [3] |

| Chemical Formula | C({17})H({19})FN(_2)O(_7)S | [4] [5] |

| Molecular Weight | 414.4 g/mol | [4] [5] |

| CAS Number | 163680-77-1 | [4] [5] |

Mechanism of Action and Bacterial Resistance

This compound exerts its bactericidal effect by directly targeting bacterial DNA synthesis.

Diagram 1: this compound mechanism of action. This compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and causing bacterial cell death.

- Enzyme Inhibition: The drug binds to the DNA-enzyme complexes of DNA gyrase and topoisomerase IV, disrupting their function. DNA gyrase is responsible for introducing negative supercoils into DNA, essential for replication and transcription. Topoisomerase IV is crucial for decatenating, or separating, interlinked daughter DNA chromosomes after replication [2].

- Cellular Consequences: Inhibition of these enzymes leads to irreversible double-strand breaks in bacterial DNA, cessation of cell proliferation, and ultimately, bacterial cell death [2].

- Resistance Profile: this compound demonstrates potent activity against strains resistant to other antibiotics, including cephalosporins, carbapenems, and aminoglycosides. This makes it a viable therapeutic option for infections caused by multi-drug resistant Gram-negative bacteria [1].

Pharmacokinetics and Pharmacodynamics

The tables below consolidate key pharmacokinetic parameters and pharmacodynamic target attainment data.

Table 1: Key Pharmacokinetic Parameters (500 mg, 0.5-hour IV infusion) [6] [3]

| Parameter | Plasma | Bile | Notes |

|---|---|---|---|

| Time to Peak (T~max~) | 0.5 hours (end of infusion) | ~1.25 hours | Delay of ~0.75 hours in bile [6]. |

| Peak Concentration (C~max~) | - | 2.13 ± 0.74 x Plasma C~max~ | High tissue penetration [6]. |

| Area Under Curve (AUC) | - | 3.58 ± 1.15 x Plasma AUC | High systemic exposure [6]. |

| Elimination Half-Life | 1.65 - 1.88 hours | - | Terminal phase [3]. |

| Excretion | 89.5 - 93.8% in urine (as unchanged drug) | - | Primarily renal [3]. |

| Distribution | Widely distributed in phlegm, lungs, biliary tract, pleural fluid, genital organs, and CSF [3]. |

Table 2: Pharmacodynamic Target Attainment in Bile (Monte Carlo Simulation) [6]

| Dosing Regimen | PD Target | Probability of Target Attainment (PTA) against MIC ≤2 mg/L |

|---|---|---|

| 500 mg every 8 hours | AUC/MIC ≥ 100 | > 90% |

| 1000 mg every 12 hours | AUC/MIC ≥ 100 | > 90% |

| Target Pathogens | Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae (common in biliary infections) [6]. |

- Distribution: this compound achieves high concentrations in various tissues and body fluids, including the biliary tract, lungs, and genital organs, which underpins its efficacy in treating infections at these sites [6] [3].

- Dosing Optimization: The high probability of attaining pharmacodynamic targets (AUC/MIC) with specific regimens supports its use against common pathogens in biliary tract infections [6].

Experimental Protocols for Key Studies

Here are the detailed methodologies for two critical studies that elucidate the drug's profile.

Protocol 1: Assessing Convulsant Activity (Mouse Model) [7]

- Objective: To evaluate the potential of this compound Mesilate (PZFX), alone and in combination with NSAIDs, to induce convulsions.

- Test System: Mice (via intravenous or intracerebroventricular administration).

- Procedure:

- IV Administration: Administer PZFX intravenously at increasing doses (e.g., up to 200 mg/kg) to mice pre-treated with oral NSAIDs like 4-biphenylacetic acid (BPAA, 100 mg/kg).

- Intracerebroventricular (ICV) Administration: Administer PZFX directly into the cerebral ventricle to assess direct central nervous system effects.

- Observation & Endpoint: Closely monitor and record the onset of convulsions in the animals for a specified period post-dosing. The dose at which convulsions occur is recorded.

- Key Findings: PZFX demonstrated remarkably weak convulsant activity compared to other quinolones (e.g., enoxacin, ciprofloxacin). It did not induce convulsions at 200 mg/kg IV when combined with most NSAIDs [7].

Protocol 2: Pharmacokinetics in Human Bile [6]

- Objective: To characterize the pharmacokinetics and pharmacodynamics of PZFX in the bile of patients undergoing biliary-pancreatic surgery.

- Study Population: 10 patients with endoscopic nasal bile drainage.

- Dosing: A single 500 mg dose of this compound administered via a 0.5-hour intravenous infusion.

- Sample Collection: Simultaneous collection of blood and bile samples at pre-dose, 0.5 hours (end of infusion), and at multiple time points up to 5 hours post-dose.

- Bioanalysis: Concentrations of PZFX in plasma and bile are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

- Data Analysis:

- Use non-compartmental analysis to estimate primary PK parameters (C~max~, T~max~, AUC).

- Calculate bile-to-plasma ratios for AUC and C~max~.

- Perform compartmental modeling and Monte Carlo simulation (n=10,000) to estimate the probability of achieving pharmacodynamic targets (AUC/MIC) for various dosing regimens.

Clinical Efficacy and Safety Profile

Therapeutic Applications this compound is indicated for treating moderate to severe infections, including [1] [3]:

- Respiratory tract infections (pneumonia, lung abscess)

- Abdominal infections (peritonitis, intra-abdominal infections, cholecystitis)

- Urinary tract infections (pyelonephritis, cystitis)

- Gynecological infections (endometriosis)

- Skin and soft tissue infections, including secondary infections in trauma, burns, or surgical wounds

Safety and Tolerability

- Favorable Neurological Profile: As demonstrated in experimental models, this compound has significantly weaker convulsion-inducing activity compared to many other quinolones, a known class side effect [1] [7].

- Common Adverse Reactions: Include gastrointestinal disorders (diarrhea, nausea, vomiting), injection site reactions (pain, phlebitis), and rashes [3].

- Significant Risks: Hypersensitivity reactions can occur. Convulsions are listed but are considered rare [3].

- Contraindications: Hypersensitivity to the drug and pregnancy [3].

Conclusion for R&D Professionals

This compound mesilate presents a compelling profile for a fluoroquinolone antibiotic, distinguished by its:

- Dual-Target Mechanism: Potent inhibition of both DNA gyrase and topoisomerase IV.

- Broad-Spectrum Efficacy: Particularly against resistant Gram-negative pathogens.

- Favorable Distribution: Excellent penetration into key tissues like the biliary tract.

- Improved Safety: Notably lower convulsant potential compared to older quinolones.

These properties, supported by robust pharmacokinetic and pharmacodynamic data, position it as a valuable agent for treating challenging infections and warrant its consideration in antimicrobial development strategies.

References

- 1. [Pharmacological properties and expected clinical role of an injectable new quinolone antibiotic, this compound mesilate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 3. This compound - Singapore [mims.com]

- 4. This compound Mesilate [go.drugbank.com]

- 5. This compound Mesylate | CAS 163680-77-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Pharmacokinetics and pharmacodynamic target attainment ... [pubmed.ncbi.nlm.nih.gov]

- 7. [Drug interactions between nonsteroidal anti-inflammatory drug and this compound mesilate, a new quinolone antibacterial agent for intravenous use: convulsions in mice after intravenous or intracerebroventricular administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pazufloxacin antibacterial spectrum

Mechanism of Action

Pazufloxacin exerts its bactericidal effect by directly inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV [1] [2].

- DNA Gyrase: This enzyme, primarily the target in Gram-negative bacteria, is responsible for introducing negative supercoils into DNA, which is essential for DNA replication and transcription. Inhibition by this compound leads to DNA strand breaks and prevents the replication of bacterial DNA [1].

- Topoisomerase IV: This enzyme, more critical in Gram-positive bacteria, functions to separate interlinked daughter DNA chromosomes after DNA replication. Inhibiting this process prevents successful bacterial cell division [1].

This dual-targeting mechanism contributes to its broad-spectrum activity and potency against a range of bacteria [1].

Figure 1: this compound inhibits DNA gyrase and topoisomerase IV, disrupting key cellular processes and leading to bacterial cell death.

Antibacterial Spectrum and MIC Data

This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, though its potency varies. The table below summarizes minimal inhibitory concentration (MIC) data for various pathogens from key studies.

Table 1: In Vitro Antibacterial Activity (MIC) of this compound

| Bacterial Species/Strain | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Notes/Source |

|---|---|---|---|

| Gram-negative Bacteria | |||

| Escherichia coli | 0.025 | 0.10 | [3] |

| Pseudomonas aeruginosa | 0.78 | 12.5 | Standard strain (ATCC 27853) MIC was 0.5 μg/mL [4] [3] |

| Gardnerella vaginalis | 6.25 | 6.25 | [3] |

| Gram-positive Bacteria | |||

| Streptococcus agalactiae | 3.13 | 3.13 | [3] |

| Anaerobic Bacteria | |||

| Bacteroides fragilis | 6.25 | 12.5 | [3] |

| Peptostreptococcus magnus | 6.25 | 25 | [3] |

| Prevotella bivia | 12.5 | 25 | [3] |

Key observations on its spectrum:

- It is highly active against common Gram-negative organisms like E. coli [3].

- It shows good activity against Pseudomonas aeruginosa, an often challenging pathogen, though higher doses may be required for resistant strains [4] [3].

- Its activity against Gram-positive and anaerobic bacteria is moderate, suggesting it may require combination therapy for mixed infections involving these organisms [3] [5].

Resistance Mechanisms

Bacterial resistance to this compound, as with other fluoroquinolones, primarily occurs through chromosomal mutations in the target enzymes.

Table 2: Primary Quinolone Resistance Mechanisms

| Mechanism | Description | Impact on this compound |

|---|---|---|

| Target Site Mutations | Mutations in gyrA and parC genes reduce drug binding. | Significant increase in MIC; can lead to clinical failure [6] [7]. |

| Efflux Pumps | Upregulation of pumps that export the antibiotic from the cell. | Contributes to multidrug resistance [6]. |

Specific mutations conferring resistance have been clinically observed:

- In Neisseria gonorrhoeae, a Ser-91-to-Phe mutation in the gyrA gene resulted in a 66-fold increase in the MIC of this compound and was the primary cause of treatment failure in a clinical study [7].

- In Acinetobacter baumannii, single mutations in gyrA (e.g., Ser83-Leu) or parC were most common, with double mutations occurring less frequently but conferring higher-level resistance [6].

Figure 2: Primary bacterial resistance mechanisms to this compound involve target site mutations and efflux pumps.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

For this compound, efficacy is best correlated with concentration-dependent killing. The key PK/PD indices that predict success are the ratio of the area under the free concentration-time curve to the MIC (fAUC₂₄/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC) [4].

Table 3: PK/PD Target Values for this compound against *P. aeruginosa*

| Efficacy Endpoint | fAUC₂₄/MIC Target | fCmax/MIC Target |

|---|---|---|

| Static Effect | 46.1 | 5.5 |

| 1-log₁₀ Kill | 63.8 | 7.1 |

| 2-log₁₀ Kill | 100.8 | 10.8 |

Data derived from a neutropenic murine thigh infection model [4].

These targets are substantially higher than those for some other fluoroquinolones, indicating that achieving sufficient drug exposure is critical for a positive therapeutic outcome, especially for more resistant organisms [4].

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the core methodologies.

In Vitro Susceptibility Testing (MIC Determination)

- Principle: The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) [6].

- Procedure:

- Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.

- Standardize the bacterial inoculum to approximately (5 \times 10^5) CFU/mL and add to each well.

- Include growth control (no antibiotic) and sterility control (no bacteria) wells.

- Incubate the plate at (35^\circ C) for 16-20 hours.

- The MIC is defined as the lowest concentration of antibiotic that completely prevents visible growth [6].

Mutant Prevention Concentration (MPC) Determination

- Principle: The MPC is the drug concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population ((>10^{10}) CFU) [6].

- Procedure:

- Concentrate a bacterial culture by centrifugation to obtain a high-density inoculum ((>10^{10}) CFU).

- Apply this inoculum to agar plates containing serial two-fold concentrations of this compound.

- Incubate the plates at (35^\circ C) for 24-48 hours.

- The MPC is identified as the lowest drug concentration at which no bacterial growth is observed [6].

PK/PD Analysis in a Murine Thigh Infection Model

- Infection Model:

- Render mice neutropenic via cyclophosphamide administration.

- Inoculate (10^6) CFU of the test organism (e.g., P. aeruginosa ATCC 27853) into the thigh muscle of each mouse [4].

- Treatment & Sampling:

- Administer this compound at various doses (e.g., 2.5 to 40 mg/kg) via subcutaneous injection at 2 hours post-infection.

- At the end of the 24-hour study, harvest thighs from euthanized mice and homogenize them.

- Plate serial dilutions of the homogenate to quantify bacterial burden (CFU/thigh) [4].

- PK Analysis:

- Collect serial blood samples from infected mice after a single dose of this compound.

- Analyze serum concentrations using a validated method like HPLC.

- Use non-compartmental analysis to determine PK parameters (Cmax, AUC) [4].

- PD Analysis:

- Relocate the bacterial density from treated mice to the free drug PK/PD indices (fAUC₂₄/MIC, fCmax/MIC, %fT>MIC) using non-linear regression analysis (e.g., sigmoid (E_{max}) model) to establish the exposure-response relationship [4].

Conclusion

This compound mesilate is a valuable broad-spectrum fluoroquinolone with potent activity against a range of Gram-negative pathogens. Its clinical application requires careful consideration of its concentration-dependent killing profile and the PK/PD targets needed for efficacy, especially given the rising challenge of bacterial resistance mediated by target site mutations.

References

- 1. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 2. This compound - Singapore [mims.com]

- 3. In vitro activities of this compound , a novel injectable quinolone, against... [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-Dependent Activity of this compound against ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Mutant prevention concentrations of levofloxacin ... [nature.com]

- 7. Reduced clinical efficacy of this compound against ... [pubmed.ncbi.nlm.nih.gov]

Pazufloxacin bactericidal activity

Mechanism of Bactericidal Action

Pazufloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect through a powerful dual-target mechanism.

Figure 1: this compound's dual inhibition of DNA gyrase and topoisomerase IV leads to bacterial cell death.

This mechanism results in concentration-dependent killing, meaning the rate and extent of bacterial death increase with higher drug concentrations [1] [2]. This compound also demonstrates high selectivity for bacterial enzymes over human topoisomerase II, contributing to its safety profile [3].

Antibacterial Spectrum and Potency

This compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotic classes [3] [4].

Table 1: In Vitro Antibacterial Activity of this compound (MIC₉₀ values) [3]

| Bacterial Species | MIC₉₀ (μg/mL) | Notes |

|---|---|---|

| Gram-positive Bacteria | ||

| Staphylococcus aureus (MSSA) | 6.25 μg/mL | |

| Staphylococcus aureus (MRSA) | 6.25 μg/mL | Superior to ceftazidime, imipenem [3] |

| Staphylococcus epidermidis | 6.25 μg/mL | |

| Gram-negative Bacteria | ||

| Haemophilus influenzae (BLNAR) | Not specified | Superior to ceftazidime, imipenem [3] |

| Klebsiella pneumoniae (ESBL) | Not specified | Superior to ceftazidime, imipenem [3] |

| Pseudomonas aeruginosa | 0.5 μg/mL (MIC for ATCC 27853) [1] | Active against imipenem-resistant strains [3] |

| Escherichia coli | Not specified | |

| Proteus mirabilis | Not specified | |

| Serratia marcescens | Not specified | Active against quinolone-resistant strains [4] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

The bactericidal efficacy of this compound in vivo is best described by concentration-dependent PK/PD indices. A 2022 study established specific target values for therapy against Pseudomonas aeruginosa [1] [2].

Table 2: PK/PD Target Values for this compound against P. aeruginosa [1] [2]

| PK/PD Index | Static Effect | 1-log₁₀ Kill | 2-log₁₀ Kill | Correlation (R²) |

|---|---|---|---|---|

| fAUC₂₄/MIC | 46.1 | 63.8 | 100.8 | 0.72 |

| fCmax/MIC | 5.5 | 7.1 | 10.8 | 0.65 |

| fT > MIC | - | - | - | 0.28 |

Key Experimental Models and Protocols

The data on this compound's activity is derived from standardized in vitro and in vivo experimental models.

In Vitro Susceptibility and Time-Kill Assays

- Methodology: Minimum Inhibitory Concentration (MIC) determinations using broth microdilution or agar dilution methods according to standards like CLSI or EUCAST [3].

- Time-Kill Assays: Bacteria are exposed to this compound at concentrations equivalent to human serum levels (e.g., 1x, 2x, 4x MIC). Viable bacteria are counted at intervals (e.g., 0, 2, 4, 6, 24 hours) to plot time-kill curves [3].

In Vivo Efficacy Models

- Neutropenic Murine Thigh Infection Model: This is a gold-standard model for evaluating PK/PD relationships [1] [2].

- Induction: Mice are rendered neutropenic with cyclophosphamide.

- Infection: Thighs are inoculated with a standardized inoculum (e.g., ~10⁶ CFU) of the target pathogen.

- Dosing: this compound is administered in various single or multiple doses.

- PK Analysis: Serum concentrations are measured to determine Cmax, AUC, and half-life.

- Endpoint: Bacterial burden in the thighs is quantified 24 hours post-inoculation.

Research and Development Insights

- Oxidative Stress with Prolonged Use: A 21-day rabbit study found that this compound administration induced oxidative stress, evidenced by significantly decreased glutathione levels and increased lipid peroxidation [5].

- Clinical Formulations: While the injectable solution is dominant for systemic infections [6], a 0.6% ophthalmic solution has also demonstrated efficacy and safety in clinical trials for bacterial conjunctivitis [7].

References

- 1. Concentration-Dependent Activity of this compound against ... [pmc.ncbi.nlm.nih.gov]

- 2. Concentration-Dependent Activity of this compound against ... [mdpi.com]

- 3. [In vitro and in vivo antibacterial activities of this compound mesilate...] [pubmed.ncbi.nlm.nih.gov]

- 4. PD002924 - this compound [probes-drugs.org]

- 5. Effects of Repeated Oral Administration of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Mesilate CAGR Trends: Growth Outlook 2025 ... [datainsightsmarket.com]

- 7. Efficacy and Safety of 0.6% this compound Ophthalmic ... [pubmed.ncbi.nlm.nih.gov]

Quantitative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of pazufloxacin from various populations and tissues.

| Population / Tissue | Dose | Cmax (μg/mL or μg/g) | AUC (μg·h/mL or μg·h/g) | Protein Binding (%) | Tissue/Plasma Ratio (AUC) | Primary Source |

|---|---|---|---|---|---|---|

| Human Plasma | 500 mg IV | 18.6 (Plasma) | 16.1 (Plasma, AUC0–1.5) | 20.25 ± 3.88 (Mouse) | - | [1] [2] |

| Human Plasma | 1000 mg IV | 35.4 (Plasma) | 35.1 (Plasma, AUC0–1.5) | - | - | [1] |

| Human Prostate Tissue | 500 mg IV | 15.7 | 12.5 (AUC0–1.5) | - | 0.80 (AUC0–1.5) | [1] |

| Human Prostate Tissue | 1000 mg IV | 25.9 | 28.4 (AUC0–1.5) | - | 0.81 (AUC0–1.5) | [1] |

| Human Bile | 500 mg IV | - | - | - | 3.58 (AUC) | [3] |

| Mouse Serum (Neutropenic) | 40 mg/kg | 10.03 | 21.6 (AUC0–∞) | - | - | [2] [4] |

Pharmacodynamic Targets & Efficacy

This compound exhibits concentration-dependent killing, similar to other fluoroquinolones. The following table outlines the PK/PD targets associated with various levels of antibacterial efficacy against Pseudomonas aeruginosa in a murine thigh infection model [2] [4].

| Efficacy Endpoint | fAUC₂₄/MIC Target | fCmax/MIC Target |

|---|---|---|

| Static Effect | 46.1 | 5.5 |

| 1 log₁₀ Kill | 63.8 | 7.1 |

| 2 log₁₀ Kill | 100.8 | 10.8 |

These targets are crucial for designing effective dosing regimens. For instance, Monte Carlo simulations suggest that a regimen of 1000 mg every 12 hours achieves a >90% probability of attaining these aggressive targets in prostate tissue for pathogens with an MIC of 2 mg/L [1] [4]. Another study on biliary tract infections also concluded that 500 mg every 8 hours or 1000 mg every 12 hours provided adequate coverage against common pathogens [3].

Mechanism of Action and Experimental Workflow

This compound is a potent inhibitor of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes critical for DNA replication and transcription. This mechanism is typical of fluoroquinolone antibiotics [2] [5].

The following diagram illustrates the key steps involved in establishing the PK/PD profile for this compound, as demonstrated in the referenced studies.

Detailed Experimental Protocols

The foundational data for this compound's PK/PD profile was generated using standardized and validated methods.

- In Vivo PK/PD Model: The core data was generated using a neutropenic murine thigh infection model. Pseudomonas aeruginosa (ATCC 27853) was inoculated into the thighs of mice. This compound was administered at single doses (e.g., 2.5, 10, 40 mg/kg). Serum concentrations were measured using High-Performance Liquid Chromatography (HPLC). The bacterial burden in the thighs was quantified at the start of therapy and after 24 hours of treatment to determine the antibacterial effect [2] [4].

- Analytical Method for PK: A validated LC method with fluorescence and UV detection was used to analyze this compound concentrations in biological samples like plasma and urine. This method demonstrated sensitivity down to 0.02 μg/mL in plasma, with accuracy and precision (RSD < 10%) suitable for clinical pharmacokinetic studies [6].

- Tissue Penetration Studies: Human studies involved patients receiving a 0.5-hour intravenous infusion of 500 mg or 1000 mg this compound before surgery. Simultaneous plasma and tissue (e.g., prostate) samples were collected at specified intervals. Drug concentrations in these matrices were measured, and PK parameters were calculated using non-compartmental analysis to determine tissue penetration [1].

Conclusion

References

- 1. Clinical pharmacokinetics and pharmacodynamic target ... [sciencedirect.com]

- 2. Concentration-Dependent Activity of this compound against ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamic target attainment ... [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-Dependent Activity of this compound against ... [mdpi.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Analysis of this compound Mesilate in Human Plasma and ... [link.springer.com]

Quantitative Pharmacokinetic Data Summary

| Parameter | Value / Finding | Notes / Context |

|---|---|---|

| Primary Elimination Route | Renal (89.5-93.8% as unchanged drug) [1] | |

| Mean Elimination Half-life | 1.65 - 1.88 hours (terminal) [1] | Short half-life supports twice-daily (bid) dosing |

| Systemic Clearance | ~50% reduction with Cyclosporine co-administration in rats [2] | Suggests saturable excretion pathway |

| Volume of Distribution | ~70% of control with Cyclosporine co-administration in rats [2] | Indicates extensive tissue distribution |

| Dose Proportionality | Lack of dose proportionality (300 mg - 1000 mg) [3] | AUC and Cmax do not increase linearly with dose |

| Prostate Tissue Penetration | Prostate Tissue/Plasma Ratio: Cmax 0.82-0.99; AUC 0.80-0.98 [4] | Good tissue penetration, relevant for prostatitis treatment |

Mechanisms of Excretion & Key Interactions

Pazufloxacin's excretion involves specific transport proteins and has a clinically significant metabolic interaction.

- Renal Excretion Mechanism: Research indicates that this compound is a substrate for P-glycoprotein (P-gp), an active efflux transporter. P-gp mediates the tubular secretion of this compound into the urine [2]. Studies showing reduced renal clearance with cyclosporine (a P-gp inhibitor) support this mechanism [2]. Evidence suggests Multidrug Resistance-Associated Protein 2 (Mrp2) is not involved in its renal excretion [2].

- Metabolic Interaction: this compound is a confirmed inhibitor of the CYP1A2 metabolic enzyme [5]. This inhibition can cause a significant drug-drug interaction with theophylline, increasing serum theophylline concentrations [6]. Theophylline levels require close monitoring if co-administered with this compound.

The following diagram illustrates the primary excretion pathway and key drug interaction for this compound.

Experimental Methodologies

For researchers, here are the core methodologies from key studies on this compound excretion and pharmacokinetics.

In Vitro Transporter Interaction Assay [2]

- Cell Models: Used adriamycin-resistant human chronic myelogenous leukemia cells (K562/ADR) overexpressing P-gp, compared to parent cells (K562/S) without P-gp.

- Accumulation Study: Measured and compared intracellular accumulation of this compound in both cell lines. Lower accumulation in P-gp-overexpressing cells indicates the drug is a P-gp substrate.

- Inhibitor Confirmation: Repeated accumulation studies with a P-gp inhibitor (e.g., cyclosporine) to demonstrate increased intracellular drug levels.

In Vivo Renal Handling Study in Rats [2]

- Animal Model: Used normal rats and Eisai hyperbilirubinemic rats (EHBR), which have a hereditary deficiency in Mrp2.

- Dosing & Sampling: Intravenous administration of this compound to rats, with or without co-administration of transporter inhibitors (e.g., cyclosporine).

- PK Analysis: Serial collection of blood and urine to calculate pharmacokinetic parameters: systemic clearance, renal clearance, and tubular secretion clearance.

- Data Interpretation: Compared renal clearance values between normal and EHBR rats to exclude Mrp2 involvement. Assessed the impact of P-gp inhibitors on clearance parameters.

Human Dose Proportionality & PK Study [3]

- Study Design: Open-label, parallel-group study in healthy volunteers.

- Dosing: Single intravenous doses (300 mg, 500 mg, 600 mg, 1000 mg) administered over 1 hour.

- Bioanalysis: Serial blood and urine collection for up to 24 hours post-dose. Drug concentrations measured using a validated high-performance liquid chromatography (HPLC) method.

- Statistical Analysis: Used linear regression and power models to evaluate the relationship between dose and exposure parameters (AUC, Cmax) to assess dose proportionality.

Dosing Considerations for Professionals

The unique pharmacokinetics of this compound inform its clinical use.

- Non-Linear Kinetics: The lack of dose proportionality means that doubling the dose does not result in a doubling of drug exposure[AUC] [3]. Dosing adjustments should not assume linearity.

- Renal Impairment Adjustment: As renal excretion is the primary elimination pathway, dosage reduction is recommended for patients with moderate to severe renal impairment (e.g., 300 mg twice daily) [1].

- Tissue Penetration-Based Dosing: Good penetration into tissues like the prostate supports its use for prostatitis. Pharmacodynamic modeling suggests a 500 mg twice daily regimen can achieve effective exposure against pathogens with MICs ≤0.5 mg/L [4].

References

- 1. This compound - Singapore [mims.com]

- 2. Possible involvement of P-glycoprotein in renal excretion ... [pubmed.ncbi.nlm.nih.gov]

- 3. Single-dose Pharmacokinetics and Dose Proportionality of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamic target attainment of... [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG DRUG: this compound [kegg.jp]

- 6. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

Quantitative Data on Tissue Penetration

The research provides quantitative measures of pazufloxacin's penetration into specific human tissues, which is critical for evaluating its efficacy in treating infections at those sites.

Table 1: this compound Tissue Penetration in Human Studies

| Tissue | Dose | Matrix/Measurement | Penetration Ratio (Tissue/Plasma) | Key Findings | Source |

|---|---|---|---|---|---|

| Prostate | 500 mg IV | Cmax | 0.82 | Good prostatic penetration; supports use for prostatitis. | [1] |

| 500 mg IV | AUC0–1.5 | 0.80 | [1] | ||

| 1000 mg IV | Cmax | 0.99 | [2] [1] | ||

| 1000 mg IV | AUC0–1.5 | 0.98 | [2] [1] | ||

| Skin (Suction Blister Fluid) | Information in primary literature | N/A | The full text of the article is required for specific quantitative data. | Models penetration into skin and extracellular fluid. | [3] |

Beyond tissue concentrations, achieving specific PK/PD targets is crucial for bactericidal effect. The following table summarizes the PK/PD targets for this compound against Pseudomonas aeruginosa from an in vivo infection model.

Table 2: In Vivo PK/PD Target Values for this compound vs. P. aeruginosa

| PK/PD Index | Static Effect | 1 log10 Kill | 2 log10 Kill | Correlation (R²) | Source |

|---|---|---|---|---|---|

| fAUC₂₄/MIC | 46.1 | 63.8 | 100.8 | 0.72 | [4] |

| fCmax/MIC | 5.5 | 7.1 | 10.8 | 0.65 | [4] |

| fT > MIC | Not primary driver | Not primary driver | Not primary driver | 0.28 | [4] |

Abbreviations: fAUC₂₄/MIC: Ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration; fCmax/MIC: Ratio of maximum free drug concentration to MIC; fT > MIC: Time that the free drug concentration remains above the MIC.

Experimental Protocols for Key Studies

Here are the detailed methodologies from the core studies that generated the data above.

Human Prostate Tissue Penetration Study [2] [1]

- Objective: To determine the concentration of this compound in human prostate tissue and assess target attainment for prostatitis.

- Subjects: Patients with prostatic hypertrophy scheduled for transurethral resection of the prostate (TURP).

- Dosing & Sampling: Patients received a 0.5-hour intravenous infusion of either 500 mg (n=23) or 1000 mg (n=25) of this compound prior to surgery. Blood plasma and prostate tissue samples were collected concurrently between 0.5 and 1.5 hours after the start of the infusion.

- Bioanalysis: Drug concentrations in both plasma and prostate tissue were determined using High-Performance Liquid Chromatography (HPLC).

- PK/PD Analysis: Non-compartmental analysis was performed. A three-compartment pharmacokinetic model (central, peripheral, prostate) was developed. Monte Carlo simulations were used to estimate the probability of achieving the PK/PD targets (AUC/MIC = 100 and Cmax/MIC = 8) in prostate tissue against various MIC values.

In Vivo PK/PD Study in a Murine Thigh Infection Model [4]

- Infection Model: The study used a neutropenic mouse thigh infection model. Mice were infected with Pseudomonas aeruginosa (strain ATCC 27853).

- Dosing Regimen: this compound was administered to the infected mice at various doses (2.5, 10, and 40 mg/kg) to achieve a range of drug exposures.

- PK Analysis: Serum concentrations of this compound were measured over time using HPLC. The data was used to calculate PK parameters (Cmax, AUC) and, using the measured protein binding, the free drug concentrations.

- PD Analysis: The bacterial burden in the thighs was quantified and reported as log10 colony-forming units (CFU) per thigh.

- PK/PD Integration: The antibacterial effect (change in log10 CFU) was linked to three PK/PD indices (fAUC24/MIC, fCmax/MIC, and fT > MIC) using nonlinear regression to determine which index best predicted efficacy and to establish the target values for various levels of bacterial kill.

Visualizing Experimental Workflows and PK/PD Relationships

The following diagrams illustrate the core experimental workflow and the established PK/PD relationship for this compound.

Human prostate tissue penetration study workflow.

In vivo PK/PD analysis establishes target values for efficacy.

Key Implications for Research and Development

- Dosing Strategy for Prostatitis: The excellent prostate penetration and PK/PD modeling support high-dose regimens (e.g., 1000 mg every 12 hours) to achieve bactericidal effects against common pathogens in prostatitis [2] [1].

- Concentration-Dependent Killing: this compound exhibits concentration-dependent bacterial killing. The primary drivers of efficacy are fAUC₂₄/MIC and fCmax/MIC, not fT>MIC. This is similar to other fluoroquinolones and supports dosing strategies that maximize peak concentration and total exposure [4].

- Addressing Resistance: The defined PK/PD targets and Monte Carlo simulation methods are valuable tools for designing dosing regimens that can suppress the emergence of resistance, particularly for tough pathogens like P. aeruginosa [4].

References

- 1. Clinical pharmacokinetics and pharmacodynamic target ... [sciencedirect.com]

- 2. Dosing considerations for prostatitis [pubmed.ncbi.nlm.nih.gov]

- 3. Penetration of this compound into the Fluid of Suction ... [sciencedirect.com]

- 4. Concentration-Dependent Activity of this compound against ... [mdpi.com]

Activity Against Specific Carbapenem-Resistant Pathogens

Pazufloxacin is a fluoroquinolone antibiotic with a bactericidal effect that targets DNA gyrase and topoisomerase IV [1] [2]. The table below summarizes its documented activity against specific carbapenem-resistant pathogens.

| Pathogen | Reported Activity & Key Findings | Primary Evidence / Model |

|---|---|---|

| Acinetobacter baumannii | Active in vitro; Lower MPC and MPI values than levofloxacin and ciprofloxacin for a standard strain (ATCC19606), suggesting a potentially lower potential for selecting resistant mutants [3]. | In vitro analysis of mutant prevention concentration (MPC) and mutant prevention index (MPI) [3]. |

| Pseudomonas aeruginosa | Demonstrated in vivo concentration-dependent activity in a neutropenic mouse thigh infection model. PK/PD indices fAUC₂₄/MIC and fCmax/MIC were most correlated with efficacy [2]. | In vivo pharmacokinetic/pharmacodynamic (PK/PD) study [2]. |

| General Resistant Strains | Possesses "bactericidal effect against cephalosporin-resistant, carbapenem-resistant, and aminoglycoside-resistant strains" [1]. | ScienceDirect overview topic summary [1]. |

Quantitative Pharmacodynamic (PK/PD) Targets

For Pseudomonas aeruginosa, the relationship between drug exposure and antibacterial effect is best described by the fAUC₂₄/MIC (area under the free concentration-time curve over 24 hours to MIC) and fCmax/MIC (maximum free concentration to MIC) ratios [2]. The target values for various levels of bacterial kill in a murine model are:

| Efficacy Endpoint | fAUC₂₄/MIC Target | fCmax/MIC Target |

|---|---|---|

| Static Effect | 46.1 | 5.5 |

| 1-log₁₀ Kill | 63.8 | 7.1 |

| 2-log₁₀ Kill | 100.8 | 10.8 |

Source: Adapted from [2].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.

Mutant Prevention Concentration (MPC) Determination [3]

The MPC is the drug concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population.

- Bacterial Strain: Acinetobacter baumannii standard strain (ATCC19606) and clinically isolated strains.

- Culture Method: Inoculum of approximately 10¹⁰ CFU is applied to agar plates containing a range of antibiotic concentrations (e.g., two-fold dilutions of this compound).

- Incubation & Analysis: Plates are incubated and monitored for bacterial growth. The MPC is defined as the lowest antibiotic concentration that prevents visible bacterial growth after 72 hours of incubation. The Mutant Prevention Index (MPI) is calculated as MPC/MIC.

In Vivo PK/PD Study in a Murine Thigh Infection Model [2]

This model evaluates the antibiotic's efficacy in a live host while simultaneously characterizing its pharmacokinetics.

- Infection Model: Female neutropenic mice are infected with Pseudomonas aeruginosa (e.g., ATCC 27853) by intramuscular injection into the thigh.

- Dosing & Sampling: this compound is administered in different doses (e.g., 2.5, 10, 40 mg/kg) via subcutaneous injection. Serum samples are collected at multiple time points post-dose to measure drug concentration (e.g., via HPLC).

- PK/PD Analysis: Bacterial density in the thigh is quantified at 24 hours. Pharmacokinetic parameters (AUC, Cmax) are calculated from serum concentration data. The relationships between the PK/PD indices (fAUC₂₄/MIC, fCmax/MIC, fT>MIC) and the change in bacterial density are analyzed using a sigmoid model.

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV [2] [4]. This dual-targeting mechanism contributes to its bactericidal activity.

Resistance to this compound primarily arises from chromosomal mutations in the genes encoding these target enzymes, particularly in gyrA and parC [3] [5] [6]. The diagram below illustrates this pathway.

Mechanism of this compound action and resistance development pathway [3] [5] [6].

Important Resistance and Clinical Efficacy Concerns

A critical consideration for this compound is its significantly reduced clinical efficacy against pathogens that have pre-existing quinolone-resistance mechanisms.

- Gonorrhea Treatment Failure: A clinical study on gonococcal urethritis demonstrated a high failure rate (33.3%) after this compound treatment. This was directly linked to a high prevalence (63.4%) of clinical isolates with mutations in the GyrA gene, with the Ser-91-to-Phe mutation being most common and leading to a 66-fold increase in MIC [5] [6].

- Cross-Resistance: this compound is "not active against ciprofloxacin-resistant bacteria" [1]. Its efficacy is therefore compromised against strains that have developed resistance to other fluoroquinolones.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Concentration-Dependent Activity of this compound against ... [mdpi.com]

- 3. Mutant prevention concentrations of levofloxacin ... [nature.com]

- 4. A Comprehensive Overview of the Antibiotics Approved in ... [mdpi.com]

- 5. Reduced Clinical Efficacy of this compound against ... [pmc.ncbi.nlm.nih.gov]

- 6. Reduced clinical efficacy of this compound against ... [pubmed.ncbi.nlm.nih.gov]

Mechanisms of Aminoglycoside Resistance Overcome by Pazufloxacin

Pazufloxacin mesilate is an injectable fluoroquinolone antibiotic. Its ability to act against bacteria resistant to other drugs, including aminoglycosides, stems from its distinct mechanism of action and potent antibacterial activity [1] [2].

The table below summarizes the key resistance mechanisms and how this compound overcomes them.

| Mechanism of Aminoglycoside Resistance | This compound's Counteracting Principle | Key Supporting Evidence |

|---|---|---|

Enzymatic Modification (AMEs) [3]: Modification of the drug by aminoglycoside-modifying enzymes (AMEs) like aac(6')-Ib. |

Different Drug Target: Targets DNA gyrase and topoisomerase IV, enzymes not affected by AMEs [2] [4] [5]. | Potent activity against strains resistant to cephalosporins, carbapenems, and aminoglycosides due to this distinct target [1]. |

| Ribosomal Mutation & Methylation [3]: Mutations in or methylation of the 16S rRNA ribosome target. | Independent Target: Its action on DNA replication is independent of the ribosome, the site of aminoglycoside activity [4] [5]. | Effective in treating infections caused by resistant strains where other chemotherapies have failed [1]. |

| Efflux Pumps & Reduced Uptake [3] [5]: Reduced drug accumulation inside the bacterial cell. | Potent Bactericidal Activity: Has a low mutant prevention concentration (MPC), reducing the selection of resistant mutants [6]. | MPC values for this compound exist for A. baumannii, and its MPI (MPC/MIC ratio) is lower than ciprofloxacin's, suggesting a higher barrier for resistance [6]. |

Experimental Evidence and Protocols

The following table summarizes key experimental data and the methodologies used to evaluate this compound's efficacy.

| Aspect | Experimental Findings & Quantitative Data | Methodological Protocol |

|---|

| In Vitro Potency | MPC against *A. baumannii*: Ranged from 1 to 16 µg/mL for clinical isolates (MPI = 8) [6]. | Mutant Prevention Concentration (MPC)

- Inoculate >1010 CFU of bacteria (e.g., A. baumannii ATCC19606) onto agar plates with escalating drug concentrations [6].

- Incubate and determine the lowest concentration that prevents bacterial growth [6].

- The MPC/MIC ratio (MPI) indicates the resistance selection window [6]. |

| Resistance Genetics | Common mutations in fluoroquinolone-resistant A. baumannii:

gyrA(Ser83→Leu) andparC(Ser80→Leu) [6]. | Detection of Target Gene Mutations - Isolate genomic DNA from resistant mutants selected via MPC assays [6].

- Amplify

gyrAandparCgenes by PCR using specific primers [6]. - Sequence the amplified products and compare to wild-type sequences to identify mutations [6]. |

| Prevalence of Resistance |

aac(6')-Ibwas the most prevalent AME gene (94.4%) in aminoglycoside-resistant P. aeruginosa clinical isolates [7]. | Detection of Aminoglycoside Resistance Genes (ARGs) - Collect and identify bacterial clinical isolates (e.g., via Vitek 2 system) [7].

- Perform PCR amplification of specific AME genes (e.g.,

aac(6')-Ib,ant(3'')-I) using published primers and conditions [7]. - Analyze PCR products via gel electrophoresis to determine the prevalence of resistance genes [7]. |

Visualizing the Mechanistic Workflow

The diagram below illustrates the core concept of how this compound targets bacteria, irrespective of their aminoglycoside resistance mechanisms.

Research Implications and Future Directions

The evidence indicates that this compound is a viable therapeutic option for infections caused by bacteria carrying common aminoglycoside resistance determinants, particularly in hospital settings [1] [7]. Future research should focus on:

- Clinical Validation: Conducting large-scale clinical trials specifically targeting infections caused by genotypically confirmed aminoglycoside-resistant pathogens.

- Combination Therapy: Exploring the synergistic potential of this compound in combination with other antimicrobial agents to further delay the emergence of resistance and treat pan-resistant infections [8].

- Formulation Innovation: Developing enhanced drug delivery systems, such as liposomal or nanoparticle formulations, to improve efficacy and reduce potential toxicity [8].

References

- 1. [Pharmacological properties and expected clinical role of an injectable...] [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Mesilate used for? [synapse.patsnap.com]

- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutant prevention concentrations of levofloxacin ... [nature.com]

- 7. Prevalence of Aminoglycoside Resistance Genes in ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Mesylate Sodium Chloride Injection Analysis 2025 ... [archivemarketresearch.com]

Comprehensive HPLC Analysis of Pazufloxacin Mesilate: Application Notes and Protocols

Introduction to Pazufloxacin Mesilate and HPLC Analysis

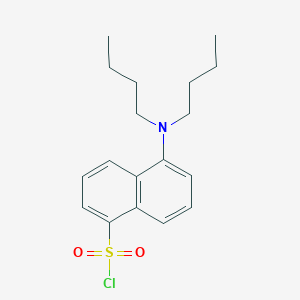

This compound mesilate is a fourth-generation synthetic fluoroquinolone antibacterial agent with enhanced activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. Its mechanism of action involves dual antagonism of DNA gyrase and topoisomerase IV, making it highly effective for treating bronchial, pulmonary, skin, and soft tissue infections. The chemical structure of this compound mesilate features both amine and carboxyl functional groups, which influence its chromatographic behavior and detection characteristics. Compared to conventional quinolones, this compound demonstrates broader antimicrobial spectrum, reduced photosensitivity, and lower toxicity profiles, though recent concerns about antibiotic resistance have highlighted the need for precise therapeutic drug monitoring.

High Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for this compound mesilate quantification in pharmaceutical formulations and biological matrices due to its sensitivity, specificity, and robustness. The molecule's inherent chromophores allow for effective UV detection, while its ionic character enables versatile separation approaches through mobile phase manipulation. This document provides comprehensive application notes and detailed protocols for HPLC analysis of this compound mesilate across various matrices, supporting quality control, stability studies, and clinical therapeutic monitoring.

HPLC Method Development and Optimization

Chromatographic Condition Selection

Method development for this compound mesilate analysis requires careful consideration of several chromatographic parameters to achieve optimal separation, sensitivity, and efficiency. The chromatographic behavior of this compound is influenced by its amphoteric nature, containing both basic (amine group) and acidic (carboxyl group) functionalities. This amphoteric character necessitates precise control of mobile phase pH to suppress ionization and achieve symmetric peak shapes. Based on systematic optimization studies, a pH range of 3-4 typically provides the best compromise between peak symmetry, retention, and column longevity.

Stationary Phase Selection: The most commonly employed stationary phases for this compound analysis are octadecyl silane (C18) columns with dimensions of 150-250 mm × 4.6 mm and particle sizes of 5 μm. Specific columns that have demonstrated excellent performance include Agilent Zorbax C18, Kromasil C-18, and X-terra LC-18-DB. These columns provide sufficient theoretical plates for efficient separations while maintaining reasonable back pressures. The C18 chemistry offers optimal hydrophobicity for retaining this compound while allowing for adequate modulation through mobile phase composition adjustments.

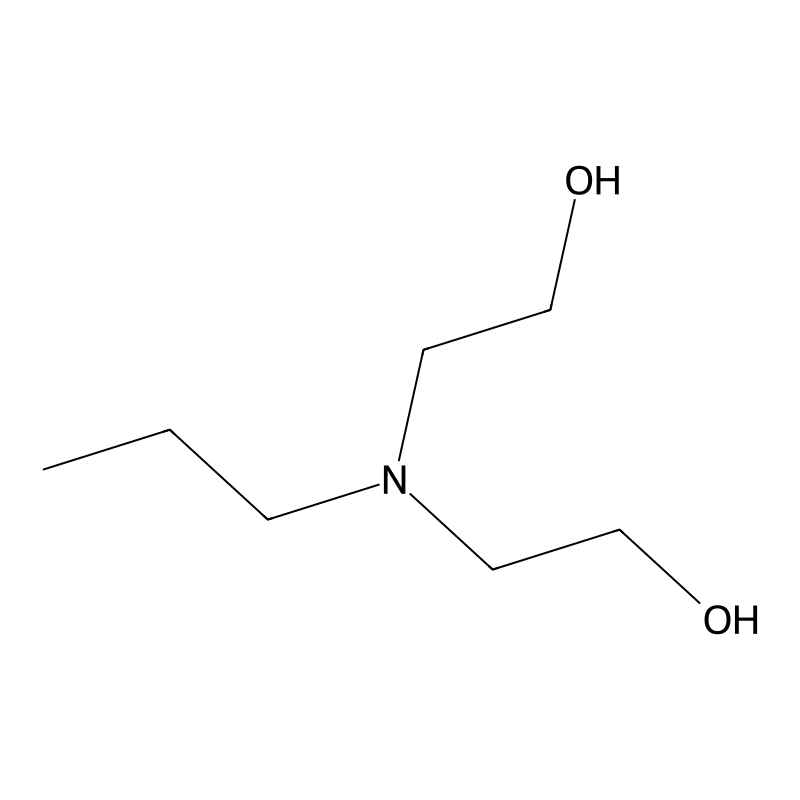

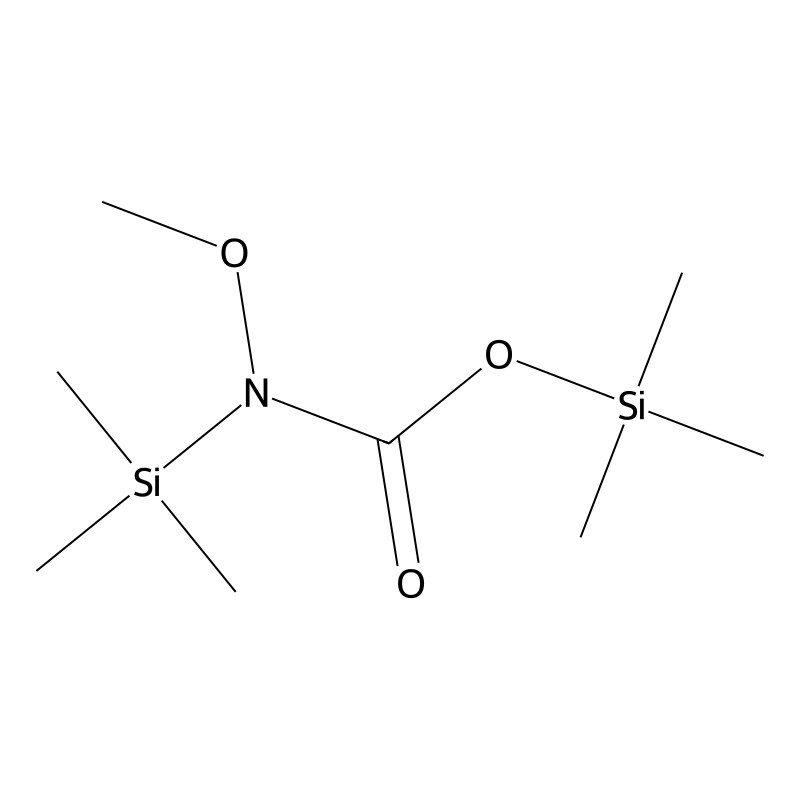

Mobile Phase Optimization: The optimal mobile phase composition identified across multiple studies consists of methanol and phosphate buffer (pH 4) in a ratio of 50:50 (v/v). The acidic pH is critical for suppressing silanol interactions and controlling the ionization state of this compound. Alternative mobile phases have been successfully employed, including methanol:0.5% phosphoric acid with 1% triethylamine (15:85) and citric acid solution:acetonitrile:methanol (84:16:2). The addition of triethylamine (0.5-1%) as a tailing reducer significantly improves peak symmetry by blocking active silanol sites on the stationary phase surface.

Detection Wavelength: this compound mesilate exhibits strong UV absorption maxima at 249 nm and 243 nm, with 249 nm being the most widely employed detection wavelength across published methods. This wavelength provides optimal sensitivity with minimal interference from mobile phase components or sample matrix. The molar absorptivity at this wavelength enables sensitive detection at concentrations relevant for both pharmaceutical dosage forms and biological samples.

Comprehensive HPLC Methods for this compound Analysis

Table 1: Summary of HPLC Conditions for this compound Mesilate Analysis

| Analysis Type | Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (μg/mL) |

|---|---|---|---|---|---|---|

| Pharmaceutical Formulations [1] | Methanol:Phosphate buffer pH 4 (50:50) | Kromasil C-18 (250×4.6 mm, 5μm) | 1.0 | 249 | ~3.5 | 5-25 |

| Stability-Indicating [2] | Methanol:0.5% Phosphoric acid with 1% TEA (15:85) | X-terra C18 (250×4.6 mm, 5μm) | 1.0 | 249 | - | 2-40 |

| Injection Analysis [3] | Citric acid:Acetonitrile:Methanol (84:16:2) | Alltima C18 (250×4.6 mm, 5μm) | 1.0 | 243 | - | 1.4-22.8 |

| Human Plasma with Co-administered Drugs [4] | Methanol:0.01M Sodium acetate buffer pH 3 with 0.5% TEA (20:80) | X-terra C18 (250×4.6 mm, 5μm) | 1.0 | 240 | - | 0.5-20 |

Table 2: Method Validation Parameters for this compound HPLC Analysis

| Validation Parameter | Pharmaceutical Formulation Method [1] | Stability-Indicating Method [2] | Human Plasma Method [4] |

|---|---|---|---|

| Linearity (R²) | 0.998 | >0.999 | >0.999 |

| Precision (RSD%) | <2% | <1% | <2% |

| Accuracy (% Recovery) | 99.98% | 100.47% | 98-102% |

| LOD (μg/mL) | 0.8 | 0.5 | 0.1 |

| LOQ (μg/mL) | 2.4 | 1.5 | 0.5 |

| Robustness | Changes in pH ±0.2, organic ratio ±2% | Changes in pH ±0.2, flow rate ±10% | Changes in extraction efficiency |

Detailed Experimental Protocols

Standard Solution Preparation

Table 3: Standard Solution Preparation Protocols

| Solution Type | Preparation Method | Storage Conditions |

|---|---|---|

| Stock Standard Solution (1 mg/mL) | Accurately weigh 25 mg of this compound mesilate reference standard into a 25-mL volumetric flask. Dissolve in and dilute to volume with methanol. | -20°C, protected from light with aluminum foil wrapping |

| Working Standard Solution (100 μg/mL) | Pipette 2.5 mL of stock standard solution into a 25-mL volumetric flask and dilute to volume with mobile phase. | -20°C, protected from light |

| Calibration Standards | Prepare serial dilutions from working standard solution using mobile phase as diluent to cover the concentration range 5-25 μg/mL (or required range). | Prepare fresh daily |

Sample Preparation Procedures

3.2.1 Pharmaceutical Formulations (Injection)

Sample Collection: Withdraw an appropriate volume from the injection vial equivalent to approximately 10 mg of this compound mesilate.

Dilution: Transfer the sample to a 100-mL volumetric flask using mobile phase as diluent. Rinse the syringe several times with the mobile phase to ensure quantitative transfer.

Sonication: Sonicate the solution for 5 minutes to ensure complete dissolution and mixing.

Filtration: Pass the solution through a 0.45 μm membrane filter, discarding the first 2-3 mL of filtrate.

Further Dilution: If necessary, further dilute with mobile phase to bring the concentration within the calibration range (5-25 μg/mL).

3.2.2 Plasma Samples

Plasma Aliquot: Transfer 500 μL of human plasma to a stoppered centrifuge tube.

Spiking: Add 50 μL of internal standard (moxifloxacin 100 μg/mL) and 450 μL of this compound working standard solutions.

Protein Precipitation: Add 1 mL of ethyl acetate and 50 μL of 15% perchloric acid.

Extraction: Sonicate the mixture for 10 minutes followed by vortex mixing for 5 minutes.

Centrifugation: Centrifuge at 5000 rpm for 15 minutes to separate phases.

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under vacuum.

Reconstitution: Reconstitute the residue in 250 μL of mobile phase and inject 20 μL into the HPLC system [4].

Instrumentation and Chromatographic Conditions

HPLC System: Knauer instrument (Germany) equipped with K-501 pump, Knauer injector, and UV-detector K-2501, or equivalent binary gradient system.

Data Acquisition: Eurochrom 2000 software or equivalent chromatography data system.

Analytical Column: X-terra LC-18-DB (250 × 4.6 mm, 5 μm) or equivalent C18 column.

Mobile Phase: Methanol:phosphate buffer pH 4 (50:50, v/v). Filter through 0.45 μm membrane filter and degas by sonication for 50 minutes prior to use.

Flow Rate: 1.0 mL/min (isocratic)

Detection: UV at 249 nm

Injection Volume: 20 μL

Column Temperature: Ambient (25-30°C)

Run Time: 10 minutes

Stability-Indicating Methods and Degradation Studies

Forced Degradation Studies

Stability-indicating methods are essential for pharmaceutical development to demonstrate method specificity and assess drug stability. Forced degradation studies of this compound mesilate should be conducted under various stress conditions to validate the stability-indicating capability of the HPLC method. The ICH guidelines Q1A(R2) recommend stress testing under hydrolytic, oxidative, photolytic, and thermal conditions to establish inherent stability characteristics and degradation pathways.

Acidic and Alkaline Degradation: Prepare samples in 0.1M HCl and 0.1M NaOH respectively, and heat at 60°C for 2 hours. Neutralize prior to analysis. This compound shows significant degradation under alkaline conditions, with the lactone ring being particularly susceptible to hydrolysis.

Oxidative Degradation: Expose samples to 3% hydrogen peroxide at room temperature for 30 minutes. Quench the reaction with sodium metabisulfite if necessary. The piperazinyl ring is vulnerable to oxidative degradation.

Thermal Degradation: Heat solid samples at 70°C for 48 hours in a stability chamber. This evaluates the drug's susceptibility to thermal stress in the solid state.

Photolytic Degradation: Expose samples to UV light (254 nm) and visible light for 24-48 hours according to ICH Option 2 conditions. Quinolones are generally photosensitive, making this stress condition particularly relevant.

The developed stability-indicating HPLC method should effectively separate this compound from all degradation products, demonstrating method specificity and the ability to accurately quantify the drug in the presence of its degradation products.

Degradation Kinetics and Pathways

The degradation kinetics of this compound mesilate follow apparent first-order kinetics under various stress conditions. The proposed HPLC method has been successfully applied to study the degradation kinetics of this compound in acidic and alkaline media. The calculated kinetic parameters include:

Apparent first-order rate constants (k): Determined from the slope of ln(concentration) versus time plots.

Half-life (t₁/₂): Calculated as 0.693/k, representing the time required for 50% degradation.

Activation energy (Ea): Determined from Arrhenius plots for temperature-dependent degradation studies.

The primary degradation pathways involve hydrolysis of the lactone ring in acidic and alkaline conditions, with the formation of carboxylic acid derivatives. Under oxidative conditions, the piperazinyl moiety undergoes N-oxidation and subsequent cleavage. Identification of degradation products can be facilitated by LC-MS studies to elucidate the exact degradation pathways.

Diagram 1: this compound Degradation Pathways under Various Stress Conditions

Clinical Applications and Biological Sample Analysis

Analysis in Biological Matrices

The therapeutic drug monitoring of this compound mesilate requires sensitive and selective methods for its quantification in biological matrices. HPLC methods with fluorescence detection offer enhanced sensitivity for plasma sample analysis, with excitation/emission wavelengths of 275/425 nm providing optimal detection parameters. The concentration range of 0.5-20 μg/mL covers therapeutic levels following intravenous administration of this compound mesilate.

Sample preparation from biological matrices necessitates efficient protein precipitation and extraction techniques. The combination of ethyl acetate and perchloric acid provides excellent recovery (>85%) while effectively removing interfering plasma components. For simultaneous determination with co-administered drugs like cefoperazone and sulbactam sodium, the extraction procedure must be optimized for all analytes, considering their differing physicochemical properties.

Internal Standard Selection: Moxifloxacin hydrochloride serves as an excellent internal standard for this compound quantification in biological matrices due to its structural similarity and comparable extraction efficiency. It elutes at a distinct retention time without interfering with this compound or its metabolites.

Method Sensitivity: The limit of quantification (LOQ) of 0.5 μg/mL in plasma is sufficient for therapeutic drug monitoring, as the minimum inhibitory concentration (MIC) values for susceptible pathogens typically range from 0.5-2 μg/mL. This sensitivity allows for pharmacokinetic studies including determination of Cmax, Tmax, elimination half-life, and area under the curve (AUC).

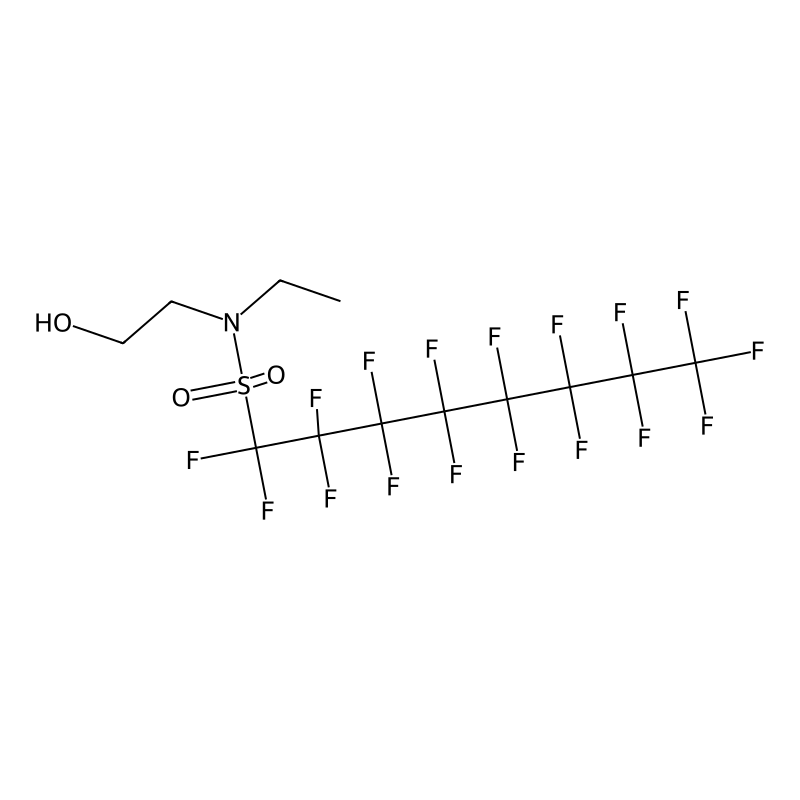

Simultaneous Determination with Coadministered Drugs

The antibacterial activity of this compound mesilate is significantly enhanced when co-administered with cefoperazone and sulbactam sodium, showing synergistic and additive effects rather than antagonism. An HPLC method has been developed for the simultaneous determination of these three drugs in human plasma, with linearity ranges of 0.5-20 μg/mL for this compound, 1-30 μg/mL for cefoperazone, and 1-25 μg/mL for sulbactam sodium.

The mobile phase for this simultaneous determination consists of methanol:0.01M sodium acetate buffer (pH 3):0.5% TEA in the ratio 20:80, with isocratic elution at 1 mL/min and UV detection at 240 nm. The method successfully resolves all three compounds with baseline separation, allowing for accurate quantification of each drug in plasma samples. This approach is particularly valuable for clinical studies investigating combination therapy and for therapeutic drug monitoring in patients receiving multiple antibiotics.

Diagram 2: Workflow for Biological Sample Preparation and HPLC Analysis

Method Validation and Regulatory Considerations

Validation Parameters and Acceptance Criteria

Method validation for this compound mesilate HPLC analysis should comply with ICH guidelines Q2(R1) and specific regulatory requirements for pharmaceutical compounds. The following parameters must be established with predefined acceptance criteria:

Specificity: The method should demonstrate resolution of this compound from potentially interfering substances, including excipients, degradation products, and co-administered drugs. Peak purity tests using photodiode array detection confirm the absence of co-eluting peaks.

Linearity: A minimum of five concentration levels covering the range of 50-150% of the target concentration should be evaluated. The correlation coefficient (R²) should be ≥0.998, and the y-intercept should not significantly differ from zero.

Accuracy: Determined through recovery studies at three concentration levels (80%, 100%, 120% of target) with nine determinations. Mean recovery should be within 98-102% with RSD ≤2%.

Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, different instruments). RSD should be ≤2% for both.

Range: The validated range should encompass all concentrations encountered during routine analysis, typically 5-25 μg/mL for pharmaceutical formulations and 0.5-20 μg/mL for biological samples.

Robustness: Deliberate variations in method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, pH ±0.2 units, column temperature ±5°C) should not significantly affect system suitability parameters.

System Suitability Testing

System suitability tests are integral to method validation and ensure the adequacy of the chromatographic system at the time of analysis. The following parameters should be evaluated before each analytical run:

Theoretical plates: Minimum of 2000 for this compound peak, indicating column efficiency.

Tailing factor: Not more than 2.0, ensuring symmetric peak shape.

Repeatability: Five replicate injections of standard solution should show RSD ≤2% for peak areas.

Resolution: When analyzing mixtures, resolution between this compound and the closest eluting peak should be ≥2.0.

These parameters confirm that the chromatographic system is adequate for the intended analysis and provide quality control for routine applications.

Troubleshooting and Method Maintenance

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound HPLC Analysis

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Peak Tailing | Active silanol sites on column, mobile phase pH too high | Add 0.1-1% triethylamine to mobile phase, lower mobile phase pH to 3-4 |

| Retention Time Drift | Mobile phase composition variation, column temperature fluctuations, column aging | Prepare fresh mobile phase daily, use column thermostat, replace column after 500-1000 injections |

| Reduced Response | Detector lamp aging, sample degradation, injection volume inconsistency | Check detector lamp hours, protect samples from light, verify autosampler performance |

| Baseline Noise | Contaminated mobile phase, air bubbles in detector, column contamination | Filter and degas mobile phase, purge detector with prime solvent, flush column with strong solvent |

| Poor Resolution | Incorrect mobile phase composition, column deterioration, flow rate too high | Optimize organic modifier ratio, replace aging column, adjust flow rate |

Column Care and Maintenance

Proper column maintenance is essential for reproducible chromatographic performance and extended column lifetime. For this compound analysis using C18 columns:

Equilibration: Allow at least 30 minutes for column equilibration with mobile phase before analysis.

Pressure Monitoring: Record normal operating pressure and investigate significant changes (>10% variation).

Regular Cleaning: After each analytical run, flush with 20 column volumes of water:methanol (50:50) followed by 20 column volumes of methanol for storage.

Storage: Store columns in methanol or acetonitrile when not in use for extended periods.

Protection from Particulates: Always filter samples through 0.45 μm membranes before injection to prevent column blockage.

pH Limitations: Avoid operating outside the pH range of 2-8 for silica-based columns to prevent stationary phase degradation.

Conclusion

The HPLC methods described in this document provide robust, accurate, and precise approaches for the quantification of this compound mesilate in pharmaceutical formulations and biological samples. The optimized chromatographic conditions, particularly using methanol:phosphate buffer pH 4 (50:50) with C18 columns and UV detection at 249 nm, offer excellent sensitivity and selectivity for routine analysis. The validated methods cover a range of applications from quality control of pharmaceutical products to therapeutic drug monitoring in clinical settings.

The stability-indicating capability of the HPLC method ensures its suitability for forced degradation studies and shelf-life determination. The successful application to biological samples enables pharmacokinetic studies and therapeutic drug monitoring, which is increasingly important given concerns about antibiotic resistance. The protocols provided herein adhere to regulatory guidelines and incorporate appropriate quality control measures to ensure reliable results.

As analytical technology advances, the potential for method improvements exists, including faster analysis times through UPLC, enhanced sensitivity with mass spectrometric detection, and automated sample preparation. However, the fundamental principles and methods outlined in this document provide a solid foundation for the accurate and reliable analysis of this compound mesilate across various applications in pharmaceutical development and clinical research.

References

Comprehensive Application Notes and Protocols: LC-UV Determination of Pazufloxacin in Human Plasma for Pharmacokinetic Studies

Introduction and Analytical Method Background

Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic administered intravenously as this compound mesilate for treating serious bacterial infections. Monitoring its concentration in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring to ensure efficacy while minimizing toxicity risks. Liquid chromatography with ultraviolet detection (LC-UV) provides a robust, cost-effective analytical platform for quantifying this compound in biological samples with the necessary sensitivity and specificity for clinical applications.

The interaction between this compound and biological components, particularly plasma proteins, significantly influences its pharmacokinetic behavior. Studies have demonstrated that this compound binds to human serum albumin (HSA) through static quenching mechanisms, with binding constant values reflecting moderate to strong binding affinity. This interaction affects the drug's apparent distribution volume and elimination rate, making accurate quantification in plasma essential for proper dosage regimen design. The LC-UV method described in these application notes has been optimized to account for these factors while providing reliable performance characteristics suitable for clinical research applications [1].

Methodology Details

Chromatographic Conditions

The LC-UV method for this compound determination employs a reversed-phase chromatographic system with carefully optimized parameters to achieve efficient separation, sharp peak symmetry, and minimum interference from plasma matrix components. The system utilizes a LiChroCART Purospher Star C18 column (55mm × 4mm, 3μm particle size) maintained at ambient temperature. The mobile phase consists of a gradient mixture with 0.1% aqueous formic acid (adjusted to pH 3.0 with triethylamine), acetonitrile, and methanol delivered at a flow rate of 1.0 mL/min. The gradient program begins with 10% organic phase, increases to 35% over 7 minutes, then returns to initial conditions for re-equilibration [2].

UV detection is performed at 260 nm, which corresponds to the maximum absorbance wavelength of this compound and provides optimal sensitivity while minimizing background interference. The injection volume is typically 20-50 μL, balancing sensitivity requirements with column longevity. Under these conditions, this compound exhibits a retention time of approximately 4.5 minutes, well-separated from endogenous plasma components and the internal standard (enoxacin or norfloxacin), which elutes at around 5.2 minutes. The total run time per sample is 10 minutes, making the method suitable for high-throughput clinical applications [3] [2].

Sample Preparation Procedure

Biological sample preparation employs a straightforward protein precipitation technique that effectively removes interfering plasma components while maintaining high analyte recovery. The protocol begins with aliquoting 500 μL of human plasma into a clean microcentrifuge tube. Subsequently, 50 μL of internal standard solution (enoxacin or norfloxacin at 10 μg/mL in methanol) is added, followed by vortex mixing for 30 seconds. Then, 1.0 mL of acetonitrile is added as precipitation solvent, and the mixture is vortexed vigorously for 2 minutes to ensure complete protein precipitation [3] [2].

The sample is then centrifuged at 13,000 × g for 10 minutes at 4°C to compact the protein pellet. The clear supernatant is quantitatively transferred to a clean evaporation tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is reconstituted in 200 μL of mobile phase by vortex mixing for 1 minute, followed by sonication for 30 seconds to ensure complete dissolution. Finally, the reconstituted sample is transferred to an autosampler vial, and an aliquot is injected into the LC-UV system for analysis. This procedure demonstrates consistent recovery rates of 80-110% for this compound from plasma matrix, with minimal matrix effects observed [3].

Calibration Standards and Quality Controls

Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of this compound working solutions to span the analytical range of 0.02-5.0 μg/mL. A eight-point calibration curve is constructed using concentrations of 0.02, 0.05, 0.1, 0.5, 1.0, 2.0, 3.0, and 5.0 μg/mL. Quality control (QC) samples are independently prepared at four concentration levels: lower limit of quantification (LLOQ, 0.02 μg/mL), low QC (0.06 μg/mL), medium QC (1.5 μg/mL), and high QC (4.0 μg/mL) [3] [2].

The calibration curve is generated by plotting the peak area ratio of this compound to internal standard against the nominal concentration using weighted least-squares linear regression (1/x² weighting factor). The method demonstrates excellent linearity with correlation coefficients (r²) typically exceeding 0.999 across the validated range. QC samples are analyzed in replicates of five during each validation run and in triplicate during routine analysis to monitor method performance and ensure data reliability [3].

Method Validation Results

Precision and Accuracy

The LC-UV method for this compound determination was rigorously validated according to international bioanalytical method validation guidelines. Intra-day precision and accuracy were assessed by analyzing five replicates of each QC level within a single analytical run, while inter-day precision and accuracy were evaluated by analyzing five replicates of each QC level over three separate validation runs. The results demonstrated excellent precision with relative standard deviation (RSD) values consistently below 10% across all QC levels, well within acceptable limits for bioanalytical methods [3].

Table 1: Precision and Accuracy Data for this compound in Human Plasma

| QC Level | Nominal Concentration (μg/mL) | Intra-day Precision (RSD, %) | Intra-day Accuracy (% Bias) | Inter-day Precision (RSD, %) | Inter-day Accuracy (% Bias) |

|---|---|---|---|---|---|

| LLOQ | 0.02 | 8.5 | 12.0 | 9.2 | 11.5 |

| Low QC | 0.06 | 6.2 | 5.8 | 7.5 | 6.5 |

| Medium QC | 1.5 | 4.8 | -3.2 | 5.6 | -4.1 |

| High QC | 4.0 | 3.9 | 2.5 | 4.7 | 3.2 |